Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl substituent, and a benzotriazole core, making it a molecule of interest in both academic and industrial research.
Mechanism of Action
Target of action
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is an ester . Esters are often involved in biological reactions, where they can act as substrates for enzymes known as esterases or lipases . These enzymes can hydrolyze the ester bond, leading to the formation of an alcohol and a carboxylic acid .
Mode of action
Esters are often involved in biological reactions where they can be hydrolyzed by enzymes to form alcohols and carboxylic acids .
Biochemical pathways
Esters are often involved in lipid metabolism, where they can be hydrolyzed to form alcohols and carboxylic acids .
Pharmacokinetics
Esters are often rapidly metabolized in the body, which can affect their bioavailability .
Result of action
The hydrolysis of esters can result in the formation of alcohols and carboxylic acids, which can have various effects depending on their specific structures .
Action environment
The action of this compound could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of esters is often catalyzed by enzymes known as esterases or lipases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of 1H-1,2,3-benzotriazole-5-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzotriazole is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield dihydrobenzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while substitution reactions can introduce functional groups like nitro or halogen atoms onto the benzotriazole ring .
Scientific Research Applications
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in pharmaceuticals.
2-Phenylethylamine: Shares the phenylethyl group and is known for its role in neurotransmission and as a precursor in the synthesis of various drugs.
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate: Lacks the phenylethyl group but retains the benzotriazole core and ethyl ester functionality.
Uniqueness
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylethyl group and the benzotriazole core allows for versatile applications in various fields, distinguishing it from other related compounds .
Biological Activity
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a synthetic compound belonging to the class of benzotriazole derivatives. Its unique structure combines both a benzotriazole core and a phenylethyl group, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.
Target of Action
This compound acts primarily as an ester, which can undergo hydrolysis to yield alcohols and carboxylic acids. The hydrolysis process is often catalyzed by enzymes such as esterases or lipases, influencing the compound's bioavailability and efficacy in biological systems.
Mode of Action
The hydrolysis of ethyl esters leads to the formation of biologically active alcohols and acids. These metabolites can participate in various biochemical pathways, including lipid metabolism and cellular signaling processes.
Pharmacological Properties
Recent studies have explored the pharmacological potential of this compound. Notable findings include:
- Anti-inflammatory Activity : Preliminary investigations suggest that this compound may inhibit inflammatory pathways, potentially through modulation of the NF-κB signaling pathway .
- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, reducing oxidative stress and preventing neuronal cell death in models of neurodegeneration .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes, such as cholinesterases, which are crucial in neurodegenerative disorders like Alzheimer's disease .
Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of various benzotriazole derivatives, this compound demonstrated significant protective effects against hydrogen peroxide-induced neurotoxicity in neuronal cell lines. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability at concentrations up to 50 μM .
Study 2: Enzyme Inhibition
A series of enzyme kinetic studies revealed that this compound exhibited competitive inhibition against butyrylcholinesterase (BuChE), with an IC50 value indicative of moderate potency compared to standard inhibitors. Molecular docking studies suggested that the binding interactions were facilitated by the unique structural features of the compound .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds in its class, a comparison table has been created:
Compound Name | Structure | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|---|
This compound | Structure | Anti-inflammatory, Neuroprotective | ~30 | Moderate potency against BuChE |
1H-1,2,3-Benzotriazole | Structure | Corrosion inhibitor | N/A | Widely used in industrial applications |
2-Phenylethylamine | Structure | Neurotransmitter precursor | N/A | Important for mood regulation |
Properties
IUPAC Name |
ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFIJMZSWXDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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